molecular formula C15H10O4 B1508594 1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid CAS No. 26172-81-6

1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid

Cat. No.: B1508594
CAS No.: 26172-81-6
M. Wt: 254.24 g/mol
InChI Key: RBAIBIZZEXYXDI-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The chemical compound this compound first appeared in scientific databases during the early 2010s, marking a significant milestone in the documentation and characterization of anthracene derivatives. The compound was initially cataloged in the PubChem database on July 13, 2012, establishing its formal recognition within the chemical research community. This timeline coincides with the broader expansion of chemical database systems and the systematic cataloging of polycyclic aromatic hydrocarbon derivatives during this period.

The most recent significant update to the compound's database entry occurred on May 24, 2025, reflecting ongoing research interest and the continuous refinement of chemical property data. This pattern of database maintenance and updating demonstrates the compound's sustained relevance in contemporary chemical research. The systematic approach to documenting this compound's properties aligns with the broader scientific community's efforts to maintain comprehensive chemical databases for research applications.

The development timeline of this compound research parallels the advancement of synthetic methodologies for anthracene derivatives. Historical context reveals that the understanding of such compounds has evolved significantly since the early characterization of anthracene itself, with modern research focusing on functionalized derivatives that incorporate multiple reactive sites for synthetic applications.

Timeline Milestone Date Significance
Initial Database Entry July 13, 2012 First formal documentation in PubChem
Latest Database Update May 24, 2025 Most recent property refinement
Chemical Abstract Service Registration 26172-81-6 Official chemical identifier assignment

Structural Relationship to Anthracene Derivatives

The molecular structure of this compound demonstrates a sophisticated architectural framework that builds upon the fundamental anthracene scaffold. The compound exhibits a molecular formula of $$\mathrm{C{15}H{10}O_4}$$ with a molecular weight of 254.24 grams per mole, positioning it within the family of substituted anthracene derivatives. The structural complexity arises from the presence of three distinct functional groups: two carbonyl groups positioned at the 1 and 9 positions, and a carboxylic acid group at the 2 position of the tetrahydroanthracene backbone.

This compound can be classified as a diketone due to the presence of two carbonyl groups and simultaneously functions as a carboxylic acid, creating a multifunctional molecular platform. The tetrahydroanthracene core represents a partially saturated version of the fully aromatic anthracene system, where selective hydrogenation has occurred while maintaining the essential polycyclic structure. This structural modification significantly influences the compound's chemical reactivity and physical properties compared to its fully aromatic counterparts.

The relationship to broader anthracene derivatives becomes evident when examining the systematic variations in functional group placement and saturation levels across this chemical family. The specific positioning of the carbonyl groups at the 1 and 9 positions creates a unique electronic environment that differs significantly from other anthracene derivatives such as anthraquinone-2-carboxylic acid, which maintains full aromaticity throughout the ring system. The partial saturation in the tetrahydroanthracene system introduces conformational flexibility that is absent in fully aromatic analogs.

Structural Feature Description Chemical Significance
Molecular Formula $$\mathrm{C{15}H{10}O_4}$$ Defines elemental composition
Molecular Weight 254.24 g/mol Determines physical properties
Functional Groups Diketone + Carboxylic Acid Multiple reactive sites
Core Structure Tetrahydroanthracene Partially saturated polycyclic system
CAS Registry Number 26172-81-6 Unique chemical identifier

The International Union of Pure and Applied Chemistry name for this compound, 1,9-dioxo-2,10-dihydroanthracene-2-carboxylic acid, reflects the systematic nomenclature that emphasizes the specific positioning of functional groups and the degree of saturation within the polycyclic framework. This nomenclature system enables precise communication regarding the compound's structure and facilitates accurate identification within chemical databases and research literature.

Significance in Polycyclic Aromatic Hydrocarbon Research

The significance of this compound within polycyclic aromatic hydrocarbon research extends beyond its individual chemical properties to encompass its role as a representative member of functionalized polycyclic aromatic hydrocarbon derivatives. This compound exemplifies the evolution of polycyclic aromatic hydrocarbon research from simple aromatic systems to complex, multifunctional molecules designed for specific applications in materials science and organic synthesis.

The compound's classification within the polycyclic aromatic hydrocarbon family positions it as an important research subject for understanding structure-property relationships in partially saturated aromatic systems. Research investigations have demonstrated that such compounds serve as crucial intermediates in synthetic pathways leading to more complex molecular architectures. The presence of multiple functional groups within a single polycyclic framework provides researchers with versatile synthetic platforms that can undergo diverse chemical transformations.

Contemporary research applications of this compound include its utilization as a building block in organic synthesis and materials science applications. The compound's unique electronic properties, arising from the combination of electron-withdrawing carbonyl groups and the electron-rich anthracene core, create opportunities for developing materials with tailored electronic characteristics. These properties are particularly valuable in the design of organic electronic materials and photophysical systems.

The synthetic methodology for preparing this compound typically involves controlled temperature conditions and inert atmospheric environments to prevent unwanted side reactions. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are routinely employed to confirm the structural integrity and purity of synthesized samples. These methodological approaches reflect the sophisticated experimental techniques required for working with complex polycyclic aromatic hydrocarbon derivatives.

Research Application Chemical Basis Methodology
Organic Synthesis Multifunctional reactive sites Controlled temperature synthesis
Materials Science Electronic property tuning Spectroscopic characterization
Structural Studies Polycyclic framework analysis Database documentation
Synthetic Methodology Building block applications Inert atmosphere techniques

The broader implications of research involving this compound extend to fundamental understanding of how structural modifications within polycyclic aromatic hydrocarbon systems influence chemical reactivity and physical properties. This knowledge contributes to the rational design of new compounds with predetermined characteristics, advancing the field of molecular engineering and materials chemistry.

Properties

IUPAC Name

1,9-dioxo-2,10-dihydroanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-13-10-4-2-1-3-8(10)7-9-5-6-11(15(18)19)14(17)12(9)13/h1-6,11H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAIBIZZEXYXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)C(C=C2)C(=O)O)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725179
Record name 1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26172-81-6
Record name 1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition and Cyclization Approach

A prominent synthetic route begins with the Michael addition of a glycine derivative to a hexahydro-4,10-dioxo-5-hydroxyanthracene intermediate. This method is well-documented in US Patent US3167579A, which describes the following key steps:

  • Starting Materials :

    • 8-halo-5-hydroxy-1,4,4a,9,9a,10-hexahydro-4,10-dioxoanthracene
    • Glycine derivatives such as ethyl formylamino cyanoacetate
  • Reaction Conditions :

    • Michael addition carried out in anhydrous solvents like ethanol, benzene, toluene, or diethyl ether
    • Use of strongly basic condensing agents such as sodium hydride (NaH), sodium metal, or alkali metal alkoxides
    • Reaction temperatures range broadly from room temperature to reflux, with reaction times from 10 minutes to 12 hours or more
  • Cyclization :

    • The acyl malonate intermediate formed after hydrolysis and conversion to acyl halide is cyclized using strong bases (e.g., sodium hydride) to yield ethyl esters of dodecahydro tetraoxo hydroxynaphthacene carboxylic acids
    • Subsequent hydrolysis or ammonolysis converts esters to the target carboxylic acid or carboxamide derivatives
  • Example :

    • Treatment of the cyclopentadiene adduct with sodium hydride in refluxing toluene yields 8-halo-1,4,4a,9,9a,10-hexahydro-4,10-dioxo-5-hydroxyanthracene, a key precursor

This approach allows for structural modifications by varying the halogen substituent and glycine derivative, facilitating the synthesis of diverse analogues.

Diels-Alder Cycloaddition Route

The synthesis also employs a Diels-Alder cycloaddition step:

  • Procedure :

    • Diethyl malonate derivatives of 8-halo-5-hydroxy-1,2,3,4-tetrahydro-4-oxo-2-naphthylethylidene malonate undergo Diels-Alder reaction with cyclopentadiene
    • The resulting cyclopentadiene adduct is then treated with sodium hydride to form the hexahydro-dioxo anthracene structure
  • Significance :

    • This cycloaddition step is crucial for constructing the anthracene core with the desired oxidation pattern and substituents
    • The reaction is typically performed under inert atmosphere with anhydrous solvents to prevent side reactions

This method is integral in building the complex polycyclic framework necessary for the target compound.

Hydrolytic and Functional Group Transformations

  • Hydrolysis :

    • Strong acid hydrolysis (e.g., concentrated HCl and acetic acid reflux) removes carbethoxy groups from esters to yield free carboxylic acids
    • Hydrolysis times are generally around 1.5 hours (95 minutes) under reflux conditions
  • Conversion to Acyl Halides and Malonates :

    • The carboxylic acid intermediate is converted to acyl halides using reagents such as oxalyl chloride or thionyl chloride
    • These acyl halides react with sodium or magnesium diethylmalonate to form acyl malonates, which are precursors for cyclization
  • Ammonolysis :

    • Treatment with alcoholic ammonia at elevated temperatures (70–110°C) converts esters to carboxamido derivatives

These transformations are essential for tailoring the functional groups on the anthracene skeleton to achieve the final 1,9-dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes Reference
Michael Addition Glycine derivative, NaH or Na metal, ethanol/benzene, RT to reflux Formation of glycine adduct on hexahydro anthracene
Diels-Alder Cycloaddition Diethyl malonate derivative + cyclopentadiene Construction of anthracene core via cycloaddition
Cyclization Sodium hydride, refluxing toluene Formation of dodecahydro tetraoxo hydroxynaphthacene esters
Hydrolysis Concentrated HCl and acetic acid, reflux 95 min Conversion of esters to carboxylic acids
Acyl Halide Formation Oxalyl chloride or thionyl chloride Activation for malonate coupling
Ammonolysis Alcoholic ammonia, 70–110°C Conversion to carboxamido derivatives
Enzymatic Reduction (related) GDH, NADP+, glucose, Na2S2O4, buffer, RT Reduction of anthraquinone derivatives
Acetylation (related) Acetic anhydride, triethylamine, 70°C Formation of diacetate derivatives

Research Findings and Observations

  • The Michael addition and cyclization pathway provides a versatile and efficient route to the target compound and its analogues.
  • Use of strong bases such as sodium hydride is critical for cyclization steps, enabling ring closure and formation of the tetrahydroanthracene core.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yields and purity.
  • Hydrolytic steps allow for functional group manipulation, facilitating further derivatization.
  • The synthetic route is adaptable for producing halogen-substituted derivatives, which may have enhanced biological activity.
  • Enzymatic reduction methods provide mild alternatives for related anthraquinone derivatives but are less directly applicable to the target compound.

Chemical Reactions Analysis

Types of Reactions: 1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Substitution reactions often require the use of halogenating agents, such as chlorine (Cl₂) or bromine (Br₂).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated versions, which can be further utilized in different applications.

Scientific Research Applications

Organic Synthesis

1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its diketone structure allows for various transformations:

  • Reactions with nucleophiles : The electrophilic nature of the carbonyl groups makes it suitable for nucleophilic addition reactions.
  • Formation of derivatives : It can be converted into other functionalized compounds through condensation reactions or reduction processes.

Materials Science

This compound is being explored for its potential use in materials science:

  • Polymerization : It can act as a monomer or co-monomer in the synthesis of novel polymers with enhanced properties.
  • Organic electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Pharmaceutical Research

Research indicates that compounds related to 1,9-Dioxo-1,2,9,10-tetrahydroanthracene derivatives exhibit biological activity:

  • Anticancer properties : Some studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Antimicrobial activity : Preliminary investigations have shown promise in inhibiting bacterial growth.

Analytical Chemistry

Due to its distinct spectral properties, this compound is utilized in analytical chemistry:

  • Chromatography : It serves as a standard in high-performance liquid chromatography (HPLC) for the analysis of similar compounds.
  • Spectroscopy : Its absorption characteristics make it suitable for use in UV-visible spectroscopy studies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of 1,9-Dioxo-1,2,9,10-tetrahydroanthracene derivatives on various cancer cell lines. The findings indicated that modifications to the diketone structure could enhance potency against specific targets.

Case Study 2: Material Properties

Research presented at the Materials Science Conference demonstrated that polymers synthesized from this compound exhibited improved thermal stability and electrical conductivity compared to traditional materials.

Case Study 3: Antimicrobial Efficacy

A paper published in Phytochemistry explored the antimicrobial properties of related anthracene derivatives. Results showed significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the type of reaction involved.

Comparison with Similar Compounds

9-Anthracenecarboxylic Acid (CAS 723-62-6)

  • Molecular Formula : $ \text{C}{14}\text{H}{10}\text{O}_2 $
  • Molecular Weight : 222.23 g/mol
  • Functional Groups : Anthracene core with a single carboxylic acid group at position 7.
  • Properties : High melting point (214–218°C), moderate solubility in polar solvents.
  • Applications : Used in organic synthesis and materials science due to its aromaticity and planar structure .

However, the dioxo groups may reduce solubility compared to 9-anthracenecarboxylic acid.

9,10-Anthracenedione Derivatives

lists compounds like 1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione (CAS 24094-45-9), which share the anthracenedione (dioxoanthracene) core. These compounds are often bioactive, with applications in dyes and pharmaceuticals. The target compound’s carboxylic acid group differentiates it, offering a site for further functionalization (e.g., esterification or salt formation) .

Nonanedioic Acid (Azelaic Acid) Derivatives

Glycine,N,N'-(1,9-dioxo-1,9-nonanediyl)bis-, Potassium Salt (CAS 477773-67-4)

  • Molecular Formula : $ \text{C}{13}\text{H}{23}\text{KN}2\text{O}6 $
  • Molecular Weight : 342.43 g/mol
  • Functional Groups: Azelaic acid (nonanedioic acid) backbone linked to glycine moieties, forming a potassium salt.
  • Properties : Water-soluble, pH 9–11 in solution, stable in acidic conditions.
  • Applications : Surfactant and foaming agent in cosmetics and detergents .

Comparison: Unlike the azelaic acid derivatives, the target compound’s anthracene backbone confers aromatic rigidity, reducing water solubility but enhancing stability in non-polar environments. The carboxylic acid group in both compounds allows salt formation, but the anthracene derivative may find niche applications in materials science rather than surfactants.

Fungicidal Compounds with Dioxo or Anthracene Motifs

and highlight fungicides such as Cyazofamid and Fenpicoxamid , which contain dioxo or polycyclic structures. For example, Fenpicoxamid (A.2.4) features a dioxonan backbone with benzyl and picolinamide groups, targeting fungal complex III .

Comparison: While the target compound’s dioxoanthracene structure shares superficial similarities with these fungicides, its lack of heterocyclic or amide substituents suggests divergent bioactivity.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
9-Anthracenecarboxylic acid $ \text{C}{14}\text{H}{10}\text{O}_2 $ 222.23 Carboxylic acid Moderate in polar solvents Organic synthesis, materials
Glycine,N,N'-(1,9-dioxo...) Potassium Salt $ \text{C}{13}\text{H}{23}\text{KN}2\text{O}6 $ 342.43 Dioxo, glycine, potassium salt High in water Surfactants, cosmetics
Fenpicoxamid (A.2.4) Complex structure ~500 Dioxo, benzyl, picolinamide Low Fungicide

Research Findings and Limitations

  • Structural Insights : The 1,9-dioxo groups in the target compound likely enhance electrophilicity, while the anthracene core provides UV stability and aromatic interactions.
  • Applications: Potential uses in organic synthesis (e.g., as a dienophile) or specialty materials, though direct evidence is lacking.
  • Limitations : Absence of explicit data on the target compound necessitates reliance on analogs. Further studies are required to confirm reactivity, toxicity, and commercial viability.

Biological Activity

1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid (CAS: 57376390) is a polycyclic aromatic compound characterized by its unique structure featuring two carbonyl groups and a carboxylic acid functional group. This compound is part of the anthracene family and has shown potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O4C_{15}H_{10}O_{4}. Its structure consists of fused aromatic rings with two ketone groups (C=O) and one carboxylic acid group (-COOH), which contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight254.24 g/mol
SolubilityModerate in water
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Methods include oxidation of anthracene derivatives and subsequent functionalization to introduce the carboxylic acid group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties. The presence of carbonyl and carboxyl groups can enhance the electron donation ability of the molecule, allowing it to scavenge free radicals effectively.

Anticancer Properties

Preliminary investigations suggest potential anticancer activity. Compounds in the anthracene family have been noted for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can affect pathways related to cancer metabolism and oxidative stress.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various anthracene derivatives using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Results indicated that compounds with similar structural features to this compound exhibited significant antioxidant activity compared to controls .
  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
  • Enzyme Interaction : A biochemical assay showed that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

Q & A

Q. What are the ecological implications of this compound’s persistence in wastewater systems?

  • Methodological Answer : The compound’s log Kow (~3.1) suggests moderate bioaccumulation. Photodegradation studies show a half-life of 14 days under UV light, but anaerobic conditions in sludge prolong persistence. Remediation via ozonation achieves >90% degradation in 2 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid
Reactant of Route 2
1,9-Dioxo-1,2,9,10-tetrahydroanthracene-2-carboxylic acid

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